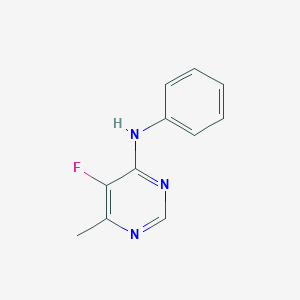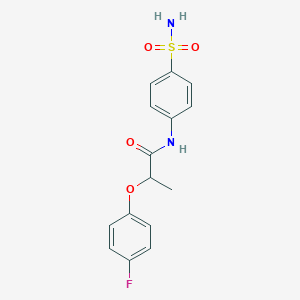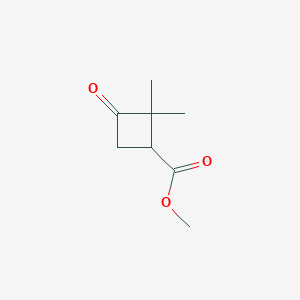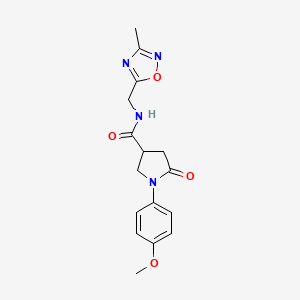
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO2 and a molecular weight of 303.67 . It is an ethyl ester of quinoline-3-carboxylic acid with both electron-withdrawing chloro and trifluoromethyl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The exact density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Regioselective SNAr Reactions
Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate is utilized in regioselective SNAr (nucleophilic aromatic substitution) reactions. This includes the transformation of poly-halo-quinoline-3-carboxylates into products like 4-phenoxy or 4-phenylthio or 4-(N-methyl)phenylamino-6,7-difluoro-quinoline-3-carboxylates under mild conditions (Zhao & Zhou, 2010).
Synthesis of Heterocycles
It serves as a key intermediate in the synthesis of fused quinoline heterocycles, which are important in medicinal chemistry for their biological activities. These heterocycles include 5H-1-thia-3,5,6-triazaaceanthrylenes and 5H-1-thia-3,4,5,6-tetraazaaceanthrylenes (Mekheimer et al., 2005).
Photovoltaic Properties
Studies on derivatives of this compound have revealed their photovoltaic properties, highlighting their potential application in organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Synthesis of Dyes
This compound is also involved in the synthesis of dyes, particularly for applications in liquid crystal displays. Its derivatives have been found to exhibit good orientation parameters in nematic liquid crystals, indicating their utility in display technologies (Bojinov & Grabchev, 2003).
Synthesis of Anti-Tuberculosis Agents
Some derivatives of this compound have been synthesized and evaluated for their anti-tuberculosis activity, demonstrating their potential in medicinal chemistry (Jaso et al., 2005).
Anticancer Assessment
Research has been conducted to assess the anticancer activity of 4-Hydroxyquinoline derivatives, which include this compound. This research aims to understand the reactivity of these compounds and their effectiveness against various cancer cell lines (Regal et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoline derivatives are known to have a broad spectrum of biological activities . They are often used in the synthesis of various pharmaceuticals due to their ability to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-6-18-9-5-3-4-8(13(15,16)17)10(9)11(7)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBKHXKUSCFHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2848536.png)
![N-(3-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2848537.png)
![(S)-5-Amino-N-(2-(1-(chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-1H-indole-2-carboxamide](/img/structure/B2848538.png)



![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)
![2-[7-(2-Chloropropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B2848551.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2848552.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)



